5-Oxaspiro[3.5]nonane-8-carbaldehyde
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Overview
Description
5-Oxaspiro[3.5]nonane-8-carbaldehyde is a chemical compound with the CAS Number: 1537697-53-2 . It has a molecular weight of 154.21 . The IUPAC name for this compound is this compound . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14O2/c10-7-8-2-5-11-9(6-8)3-1-4-9/h7-8H,1-6H2 . This compound contains a total of 26 bonds, including 12 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 four-membered ring, 1 six-membered ring, 1 aldehyde (aliphatic), and 1 ether (aliphatic) .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is -70°C .Scientific Research Applications
Synthetic Strategies for Spiro Compounds
The synthesis of spiro compounds, including oxaspiro structures similar to 5-Oxaspiro[3.5]nonane-8-carbaldehyde, represents a significant area of interest due to their presence in natural products with biological activity. Synthetic approaches to spiroaminals, including strategies for synthesizing oxaspiro and azaspiro ring systems, have been summarized, highlighting their potential applications in creating biologically active compounds and the challenges involved in their synthesis (Sinibaldi & Canet, 2008).
One-Pot Synthesis Methods
One-pot synthesis methods for creating 2-oxa-7-azaspiro[4.4]nonane-8,9-diones have been developed, showcasing the efficiency of these approaches in generating spirocyclic compounds. This method involves the Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones, demonstrating a straightforward and effective route for synthesizing complex spiro structures (Huynh, Nguyen, & Nishino, 2017).
Spirobicycles via Prins-Pinacol Annulation
The stereoselective synthesis of 2-oxaspiro[m,n]alkane derivatives through Prins-pinacol annulation of alkene diols with aliphatic or aromatic aldehydes and ketones has been developed. This method has been applied to the synthesis of oxatricyclic ring systems, indicating the versatility of spirocyclic compounds in constructing complex molecular architectures (Chavre et al., 2009).
Catalytic Oxidation Techniques
Catalytic oxidation techniques have been explored for converting alcohols to aldehydes, ketones, carboxylic acids, and enones, demonstrating the potential for selective oxidation in the synthesis of spiro compounds. The use of 2-iodoxybenzenesulfonic acid as a catalyst for these oxidations showcases the efficiency and selectivity of these methods (Uyanik, Akakura, & Ishihara, 2009).
Safety and Hazards
The safety information for 5-Oxaspiro[3.5]nonane-8-carbaldehyde includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .
Properties
IUPAC Name |
5-oxaspiro[3.5]nonane-8-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-7-8-2-5-11-9(6-8)3-1-4-9/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLCESJBSCIHOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCO2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1537697-53-2 |
Source
|
Record name | 5-oxaspiro[3.5]nonane-8-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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